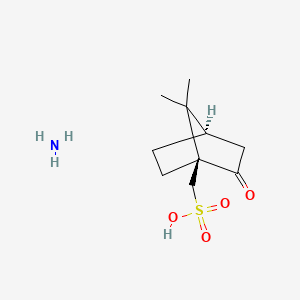

L-10-Camphorsulfonic acid ammonium salt

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

L-10-Camphorsulfonic acid ammonium salt is an organosulfur compound derived from camphor. It is a colorless solid at room temperature and is soluble in water and various organic solvents. This compound is known for its strong acidic properties and is widely used in organic synthesis and as a resolving agent for chiral amines and other cations .

準備方法

Synthetic Routes and Reaction Conditions

L-10-Camphorsulfonic acid ammonium salt can be synthesized through the sulfonation of camphor using sulfuric acid and acetic anhydride. The reaction involves the following steps :

- Dissolve camphor in acetic anhydride.

- Add sulfuric acid dropwise while maintaining the reaction temperature at 44-45°C for 48 hours.

- Cool the reaction mixture to 6-7°C to induce crystallization.

- Filter and wash the crystals with a small amount of acetic acid.

- Dry the product to obtain this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity of the final product .

化学反応の分析

Types of Reactions

L-10-Camphorsulfonic acid ammonium salt undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert it into different sulfur-containing compounds.

Substitution: It can participate in substitution reactions where the sulfonic acid group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions typically occur under controlled temperatures and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include sulfonic acid derivatives, reduced sulfur compounds, and substituted camphor derivatives .

科学的研究の応用

L-10-Camphorsulfonic acid ammonium salt has a wide range of applications in scientific research:

作用機序

The mechanism of action of L-10-Camphorsulfonic acid ammonium salt involves its strong acidic properties, which allow it to act as a proton donor in various chemical reactions. The compound can undergo a retro-semipinacol rearrangement, deprotonation next to the tertiary carbocation to form an alkene, sulfonation of the alkene intermediate, and finally, semipinacol rearrangement to re-establish the ketone function .

類似化合物との比較

L-10-Camphorsulfonic acid ammonium salt can be compared with other similar compounds such as:

D-Camphorsulfonic acid ammonium salt: An optical isomer with similar properties but different chirality.

Racemic Camphorsulfonic acid ammonium salt: A mixture of both enantiomers, used in different applications.

Trimetaphan camsilate: A pharmaceutical formulation used in medical applications.

This compound is unique due to its specific chirality and strong acidic properties, making it highly effective in resolving chiral compounds and in various industrial applications .

生物活性

L-10-Camphorsulfonic acid ammonium salt (CAS Number: 13867-85-1) is an organosulfur compound derived from camphor, notable for its strong acidic properties and diverse applications in chemistry and biology. This article delves into its biological activity, mechanisms of action, and various applications supported by empirical data and case studies.

This compound is a colorless solid, soluble in water and various organic solvents. It has a molecular formula of C10H19NO4S and a molecular weight of approximately 249.33 g/mol. The compound is synthesized through the sulfonation of camphor using sulfuric acid and acetic anhydride, followed by crystallization processes .

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₉NO₄S |

| Molecular Weight | 249.33 g/mol |

| Melting Point | 250-253 °C |

| Solubility | Water and organic solvents |

This compound functions primarily as a chiral resolving agent and a Brønsted acid catalyst . Its strong acidic nature allows it to donate protons in various chemical reactions, facilitating the activation of substrates for further transformations. In asymmetric synthesis, it enhances the solubility of polar compounds and aids in the selective formation of chiral products.

The compound can activate carbonyl groups in ketones, making them more susceptible to reduction, which is crucial for producing chiral alcohols with high enantiomeric purity. This mechanism is particularly valuable in pharmaceutical applications where stereochemistry is critical .

Enzyme Mechanisms and Protein Folding

This compound is utilized in studying enzyme mechanisms and protein folding due to its ability to influence the stability and conformation of proteins. Its strong acidic properties can alter the local environment around enzymes, affecting their activity and folding pathways .

Pharmaceutical Synthesis

The compound plays a significant role in synthesizing active pharmaceutical ingredients. For instance, it is involved in the production of trimetaphan camsilate, which is used to manage bleeding during neurosurgery .

Case Studies

- Asymmetric Reduction of Ketones : In a study examining the use of this compound as a catalyst for the asymmetric reduction of ketones, researchers found that it effectively activated carbonyl groups, leading to high yields of chiral alcohols with up to 90% enantiomeric excess (ee).

- Chiral Resolution : A study demonstrated its effectiveness as a resolving agent for chiral amines. The compound formed stable complexes with various amines, facilitating their separation into enantiomers with high purity levels .

- Self-Assembly Studies : Research highlighted its role in forming supramolecular architectures through non-covalent interactions with other compounds. This property was exploited to create complex structures that could be used in drug delivery systems .

Comparison with Similar Compounds

This compound can be compared with other related compounds, such as:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| D-Camphorsulfonic Acid Ammonium Salt | Chiral Sulfonic Acid | Different chirality; used similarly but lacks enantioselectivity |

| Racemic Camphorsulfonic Acid Ammonium Salt | Mixture of Enantiomers | Used in various applications without enantioselectivity |

| Trimetaphan Camsilate | Pharmaceutical Formulation | Used clinically for specific medical applications |

特性

IUPAC Name |

azane;[(1S,4R)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O4S.H3N/c1-9(2)7-3-4-10(9,8(11)5-7)6-15(12,13)14;/h7H,3-6H2,1-2H3,(H,12,13,14);1H3/t7-,10-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTMZBRWRXFAITF-YZUKSGEXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC1(C(=O)C2)CS(=O)(=O)O)C.N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@@H]2CC[C@]1(C(=O)C2)CS(=O)(=O)O)C.N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14888-09-6 |

Source

|

| Record name | Ammonium camphorsulfonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14888-09-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。